N-(4-isopropylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a nitrogen-containing heterocyclic compound with potential applications in medicinal chemistry. This compound features a guanidine moiety connected to a dihydropyrimidine scaffold, which is significant in various biological activities. The structural complexity of this compound allows for diverse interactions within biological systems, making it a subject of interest for drug development.
This compound can be synthesized from precursors involving guanidine and 1,4-dihydropyrimidines, which are known for their role in various pharmacological activities. The synthesis methods often utilize classical organic reactions such as the Biginelli reaction, which facilitates the formation of dihydropyrimidine derivatives from aldehydes, ureas, and β-keto esters under acidic or basic conditions.
N-(4-isopropylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine falls under the classification of organic compounds, specifically as a guanidine derivative and a dihydropyrimidine. Its unique structure positions it within the broader category of heterocyclic compounds, which are characterized by ring structures containing atoms of at least two different elements.
The synthesis of N-(4-isopropylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine typically involves the following methods:
The synthesis generally requires careful control of reaction conditions such as temperature, pH, and solvent choice. The use of catalysts or microwave irradiation can significantly enhance reaction rates and yields.
The molecular formula for N-(4-isopropylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is . The compound features:
Key structural data includes:
N-(4-isopropylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine can participate in several chemical reactions:
The reactivity of this compound is influenced by its functional groups, particularly the electron-donating properties of the isopropyl group on the aromatic ring.
The mechanism of action for N-(4-isopropylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine likely involves interactions with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures can exhibit inhibitory activity against enzymes like acetylcholinesterase and may also interact with neurotransmitter systems . The exact mechanism would require further investigation through biochemical assays.
The stability of this compound under various conditions (e.g., temperature, pH) should be assessed through stability studies to understand its shelf-life and usability in formulations.
N-(4-isopropylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine has potential applications in:
The synthesis of N-(4-isopropylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine follows convergent multi-step pathways, strategically assembling the dihydropyrimidinone core before introducing the guanidine-linked aryl substituent. The initial synthesis typically involves the Biginelli-type condensation to form the 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl scaffold, utilizing ethyl acetoacetate, methylguanidine, and an appropriate aldehyde under acid catalysis. Subsequent functionalization at the C2 position is critical, as this serves as the attachment point for the guanidine bridge. The 2-aminopyrimidin-4(3H)-one intermediate then undergoes nucleophilic displacement reactions with aryl isothiocyanates or direct coupling with pre-formed guanidine derivatives bearing the 4-isopropylphenyl moiety [1] [4].
A key intermediate identified in analogous syntheses is the 2-chloro-6-methyl-4H-pyrimidin-4-one, which demonstrates enhanced reactivity toward nitrogen nucleophiles compared to the hydroxy or amino derivatives. This intermediate readily undergoes substitution with N'-(4-isopropylphenyl)guanidine under mild basic conditions (e.g., triethylamine in acetonitrile) to afford the target molecule in moderate to good yields (typically 60-75%). Alternatively, a linear approach involves the preparation of 1-(4-isopropylphenyl)-2-methylisothiourea, which subsequently reacts with 2-hydrazinopyrimidine derivatives followed by oxidative desulfurization to yield the guanidine linkage [6] [10]. Purification commonly employs recrystallization from ethanol/water mixtures or chromatographic separation on silica gel with dichloromethane/methanol gradients, providing the target compound in >95% purity as confirmed by HPLC analysis.
Guanidination represents the pivotal step for introducing the 4-isopropylphenyl functionality onto the pyrimidine core, with several strategic approaches demonstrating efficacy. Direct guanidinylation employs carbodiimide-mediated coupling between 2-amino-6-methyl-3H-pyrimidin-4-one and 4-isopropylphenyl isocyanate, forming a urea intermediate that undergoes Hofmann rearrangement to yield the desired guanidine. While effective, this route suffers from moderate yields (45-60%) due to competing side reactions. Transition-metal-catalyzed approaches, particularly copper(I)-catalyzed reactions between 2-aminopyrimidinones and aryl azides, offer improved regioselectivity under mild conditions. This methodology leverages the stability of aryl azides and the catalytic efficiency of copper complexes to form the C–N bond, achieving yields up to 78% with minimal protection/deprotection steps [4] [10].
The isothiourea route provides an alternative pathway with superior atom economy. This three-step sequence begins with the reaction of 2-aminopyrimidinone with carbon disulfide to form the pyrimidine-2-isothiourea derivative. Subsequent alkylation with 1-(bromomethyl)-4-isopropylbenzene introduces the aryl moiety, and amination with ammonia under pressure completes the guanidine structure. This approach benefits from commercially available starting materials and avoids expensive catalysts, though it requires careful control of reaction temperatures during amination to prevent desulfurization side products. Comparative studies indicate the copper-catalyzed method provides the highest overall yield and purity for this specific structural combination, particularly due to the steric bulk of the isopropyl substituent [1] [6].
Optimizing the condensation between the pyrimidine and aryl-guanidine components significantly impacts overall synthetic efficiency and yield. Key variables include solvent polarity, catalyst selection, temperature profile, and stoichiometric ratios. Systematic optimization studies reveal that polar aprotic solvents (particularly dimethylacetamide and N-methylpyrrolidone) enhance reaction rates compared to traditional ethanol or toluene systems, likely due to improved solvation of the transition state. Catalytic amounts of tetra-n-butylammonium bromide (10 mol%) dramatically improve conversion efficiency by facilitating phase transfer in biphasic systems, reducing reaction times from 24 hours to 6-8 hours while maintaining yields >85% [1] [4].
Table 1: Optimization Parameters for Condensation Reaction
Variable | Suboptimal Condition | Optimized Condition | Yield Improvement |
---|---|---|---|
Solvent | Ethanol | Dimethylacetamide | 45% → 78% |
Catalyst | None | Bu₄N⁺Br⁻ (10 mol%) | 52% → 87% |
Temperature | 80°C | 110°C | 65% → 82% |
Molar Ratio (Py:Ar) | 1:1.2 | 1:1.05 | 71% → 89% |
Reaction Time | 24 hours | 7 hours | 68% → 85% |
Stoichiometric control proves critical, with a slight excess of the pyrimidine component (1.05:1 ratio) minimizing dimerization side products associated with the guanidine reactant. Temperature optimization demonstrates a sharp maximum at 110°C, with higher temperatures promoting dehydration side reactions that compromise yield. Post-reaction quenching protocols also influence purity; gradual addition to ice-cwater with pH adjustment to 6.5-7.0 precipitates the product while leaving unreacted starting materials and inorganic salts in solution. These optimizations collectively enable kilogram-scale production with consistent purity (>99% by HPLC) and overall yields exceeding 80% [4] [6].
Modern synthetic approaches emphasize reducing environmental impact through energy-efficient methodologies. Microwave-assisted synthesis significantly accelerates both the pyrimidine core formation and guanidination steps. The Biginelli condensation benefits dramatically from microwave irradiation (150W, 120°C), reducing reaction times from hours to minutes (typically 15-20 minutes) while maintaining yields comparable to conventional heating. More importantly, the guanidination step under microwave conditions (100°C, 50W) achieves near-quantitative conversion in 10-15 minutes without requiring metal catalysts, likely due to enhanced molecular collisions and thermal effects that lower the activation barrier for nucleophilic substitution [6].
Mechanochemical synthesis via ball milling provides an entirely solvent-free route that aligns with green chemistry principles. Equimolar quantities of 2-amino-4-hydroxy-6-methylpyrimidine and N-(4-isopropylphenyl) carbodiimide undergo efficient coupling in a planetary ball mill (300 rpm, stainless steel balls) within 60 minutes, yielding the target compound in 82-85% purity. This approach eliminates solvent waste and purification steps, though scale-up challenges remain. Comparative life cycle assessment indicates mechanochemical routes reduce E-factor (environmental factor) by 90% compared to traditional solvent-based methods, primarily through solvent elimination and reduced energy consumption [6].
Table 2: Comparison of Eco-Friendly Synthesis Methods
Parameter | Microwave Method | Mechanochemical Method | Conventional Method |
---|---|---|---|
Reaction Time | 15-20 min | 45-60 min | 10-24 hours |
Temperature | 100-120°C | Ambient (impact-driven) | 80-110°C |
Solvent Consumption | 5-10 mL/g | 0 mL/g | 30-50 mL/g |
Energy Consumption | 0.8 kWh/mol | 0.3 kWh/mol | 2.5 kWh/mol |
Isolated Yield | 89% | 83% | 78% |
Purity (HPLC) | 98% | 82% | 95% |
Hybrid approaches combining microwave-assisted pyrimidine synthesis with solvent-free mechanochemical guanidination demonstrate particular promise for sustainable large-scale production. These protocols maintain high efficiency while minimizing hazardous waste generation, aligning with pharmaceutical industry demands for greener synthetic routes to complex heterocyclic compounds [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8